Serdemetan

Description

This compound is an orally bioavailable HDM2 antagonist with potential antineoplastic activity. This compound inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited, which may result in the restoration of p53 signaling and thus the p53-mediated induction of tumor cell apoptosis. HDM2 (human homolog of double minute 2), a zinc finger protein, is a negative regulator of the p53 pathway; often overexpressed in cancer cells, it has been implicated in cancer cell proliferation and survival.

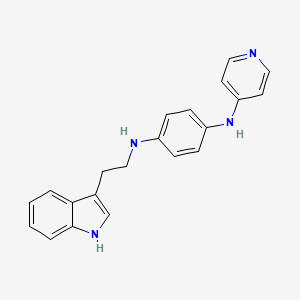

Structure

3D Structure

Properties

IUPAC Name |

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGSUKYESLWKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236830 | |

| Record name | Serdemetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881202-45-5 | |

| Record name | Serdemetan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serdemetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serdemetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERDEMETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Serdemetan's Mechanism of Action in p53 Wild-Type Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdemetan (JNJ-26854165) is a small molecule antagonist of the Human Double Minute 2 (HDM2) protein, a critical negative regulator of the p53 tumor suppressor. In cancer cells retaining wild-type p53, this compound's primary mechanism of action is the disruption of the HDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, thereby restoring its potent tumor-suppressive functions. The reactivation of p53 signaling culminates in cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis. This guide provides a detailed technical overview of this compound's mechanism of action in p53 wild-type cells, supported by quantitative data, comprehensive experimental protocols, and detailed signaling pathway diagrams. Furthermore, it explores evidence for a secondary, p53-independent mechanism involving the modulation of the Mdm2-HIF1α axis.

Introduction

The tumor suppressor protein p53 is a crucial regulator of cellular homeostasis, orchestrating responses to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1] In unstressed cells, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase HDM2 (also known as MDM2 in mice), which targets p53 for proteasomal degradation.[2][3] In many cancers that retain a wild-type p53 gene, the p53 pathway is often inactivated through the overexpression of HDM2.[4][5] This makes the HDM2-p53 interaction a compelling therapeutic target for reactivating p53's tumor-suppressive functions.[3][6]

This compound is a tryptamine derivative that has been investigated for its anticancer properties.[7] It functions as a potent antagonist of HDM2, leading to the activation of p53 in cancer cells with a wild-type p53 status.[8][9] This guide delves into the core mechanism of this compound in these cellular contexts, providing a technical resource for researchers in oncology and drug development.

Core Mechanism of Action in p53 Wild-Type Cells

In p53 wild-type cells, this compound exerts its anticancer effects through a well-defined signaling cascade initiated by the inhibition of the HDM2-p53 interaction.

Inhibition of the HDM2-p53 Interaction

This compound binds to the HDM2 protein, preventing its association with p53.[5] This action blocks the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[10] The abrogation of this negative regulation leads to the accumulation and stabilization of the p53 protein within the cell.

Activation of the p53 Signaling Pathway

The stabilized p53 acts as a transcription factor, translocating to the nucleus and activating the transcription of its downstream target genes.[2] A key target is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a pivotal role in cell cycle regulation.[7] this compound treatment has been shown to increase the expression of both p53 and p21 in p53 wild-type cancer cell lines.[7][11]

Induction of G2/M Cell Cycle Arrest

The upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. This results in a robust cell cycle arrest, primarily at the G2/M transition phase, in this compound-treated p53 wild-type cells.[7][11]

Induction of Apoptosis

In addition to cell cycle arrest, the activation of p53 by this compound also triggers the intrinsic apoptotic pathway. This is mediated by the transcriptional upregulation of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bax and Puma. The induction of apoptosis is a critical component of this compound's tumor-suppressive activity.[8]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound's p53-dependent signaling pathway.

Caption: A typical experimental workflow to assess this compound's activity.

Caption: Logical flow of this compound's primary mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound in p53 wild-type cancer cell lines.

Table 1: IC50 Values of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| OCI-AML-3 | Acute Myeloid Leukemia | 0.24 | 72 |

| MOLM-13 | Acute Myeloid Leukemia | 0.33 | 72 |

| NALM-6 | Acute Lymphoblastic Leukemia | 0.32 | 72 |

| REH | Acute Lymphoblastic Leukemia | 0.44 | 72 |

| HCT116 | Colorectal Carcinoma | 0.97 | 48-72 |

| H460 | Non-small Cell Lung Cancer | 3.9 | 48 |

| A549 | Non-small Cell Lung Cancer | 8.7 | 48 |

| JeKo-1 | Mantle Cell Lymphoma | 0.25 - 2.0 | 72 |

| MM.1S | Multiple Myeloma | 1.43 - 2.22 | 72 |

Data compiled from multiple sources.[8][9][11][12]

Table 2: Cellular Effects of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | Effect | Observation |

| H460, A549, HCT116 | p53 and p21 Induction | Increased expression of p53 and p21 proteins observed via Western Blot.[7][11] |

| H460, A549 | Cell Cycle Arrest | Triggers cell cycle arrest in the G2/M phase.[11] |

| HCT116 | Clonogenic Survival | Reduced clonogenic survival with a surviving fraction of 0.72 at 0.5µM in combination with 2Gy radiation.[7] |

| Leukemia Cell Lines | Apoptosis | Induces early apoptosis.[8] |

p53-Independent Mechanism: The Mdm2-HIF1α Axis

Emerging evidence suggests that this compound may also exert anticancer effects through a p53-independent mechanism by modulating the Mdm2-Hypoxia-Inducible Factor 1-alpha (HIF-1α) axis.[2][13][14] In hypoxic tumor microenvironments, HIF-1α is a key transcription factor promoting angiogenesis and glycolysis.[1] Mdm2 can stabilize HIF-1α, enhancing its activity.[13] this compound has been shown to antagonize this Mdm2-HIF1α interaction, leading to decreased levels of HIF-1α and its downstream targets, such as VEGF and glycolytic enzymes.[2][13] This effect was observed in both p53 wild-type and mutant cell lines, suggesting a broader mechanism of action that could be relevant in a wider range of tumors.[13]

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for p53 and p21 Protein Expression

Objective: To qualitatively and quantitatively assess the protein levels of p53 and its downstream target p21 following this compound treatment.

Materials:

-

p53 wild-type cancer cells (e.g., HCT116, A549)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and the loading control overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels, normalized to the loading control.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

p53 wild-type cancer cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

-

p53 wild-type cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The different cell populations can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound represents a targeted therapeutic strategy for cancers harboring wild-type p53. Its primary mechanism of action, the inhibition of the HDM2-p53 interaction, effectively restores the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying this compound and other HDM2-p53 antagonists. Furthermore, the exploration of a p53-independent mechanism involving the Mdm2-HIF1α axis highlights the potential for broader applications of this compound and warrants further investigation. This in-depth technical guide serves as a valuable tool for advancing our understanding of this compound and its potential in cancer therapy.

References

- 1. Frontiers | The Interplay Between Tumor Suppressor p53 and Hypoxia Signaling Pathways in Cancer [frontiersin.org]

- 2. "this compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels" by Allan R. Albig [scholarworks.boisestate.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. "this compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels" by Jason Alexander Lehman, Paula M. Hauck et al. [corescholar.libraries.wright.edu]

- 5. qeios.com [qeios.com]

- 6. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Facebook [cancer.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Development of JNJ-26854165 (Serdemetan): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26854165, also known as Serdemetan, is a novel small molecule that has been investigated for its potential as an anti-cancer agent. Initially identified as a p53 activator, its mechanism of action has been a subject of extensive research, revealing a multi-faceted interaction with key cellular pathways. This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of JNJ-26854165, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Discovery and Initial Characterization

JNJ-26854165 was first identified through a high-throughput screening campaign designed to discover compounds that could activate the p53 tumor suppressor protein. Subsequent studies characterized it as a tryptamine derivative with potent anti-proliferative and apoptosis-inducing activities in various cancer cell lines.[1]

Mechanism of Action

The mechanism of action of JNJ-26854165 is complex and appears to involve at least two distinct cellular processes: inhibition of the HDM2-p53 interaction and disruption of cholesterol transport.

HDM2 Ubiquitin Ligase Antagonism

One of the primary mechanisms attributed to JNJ-26854165 is its role as an antagonist of the human double minute 2 (HDM2) E3 ubiquitin ligase.[2] HDM2 is a critical negative regulator of p53, targeting it for proteasomal degradation. By inhibiting the interaction between HDM2 and p53, JNJ-26854165 leads to the stabilization and accumulation of p53 protein in the nucleus. This, in turn, allows p53 to transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]

Inhibition of Cholesterol Transport

Further research has revealed an alternative mechanism of action for JNJ-26854165 involving the disruption of intracellular cholesterol transport.[4][5] This effect is independent of p53 status and contributes to the compound's cytotoxic effects. JNJ-26854165 has been shown to induce a phenotype similar to Tangier disease by promoting the degradation of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[4] The resulting accumulation of intracellular cholesterol leads to lipotoxicity and cell death.

Preclinical Data

In Vitro Activity

JNJ-26854165 has demonstrated potent cytotoxic activity across a range of cancer cell lines, including those with both wild-type and mutant p53.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [2] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [2] |

| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [2] |

| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [2] |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | [6] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | [6] |

| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 0.97 | [6] |

| HCT116 p53-/- | Colorectal Carcinoma | Null | 7.74 | [6] |

| MM.1S | Multiple Myeloma | Wild-Type | ~1.5 | [4] |

| Granta-519 | Mantle Cell Lymphoma | Wild-Type | ~0.25 | [4] |

| JeKo-1 | Mantle Cell Lymphoma | Mutant | ~2.2 | [4] |

| U266 | Multiple Myeloma | Mutant | ~2.4 | [4] |

In Vivo Activity

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of JNJ-26854165.

| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| H460 | Non-Small Cell Lung Cancer | 50 mg/kg, p.o. | Enhanced radiation-induced tumor growth delay | [6] |

| A549 | Non-Small Cell Lung Cancer | 50 mg/kg, p.o. | Enhanced radiation-induced tumor growth delay | [6] |

| Solid Tumor Xenografts (various) | Various | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 18 of 37 solid tumors | [7] |

| ALL Xenografts | Acute Lymphoblastic Leukemia | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 5 of 7 ALL xenografts | [7] |

Clinical Development

A Phase 1 first-in-human clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[8]

Pharmacokinetics

This compound was rapidly absorbed after oral administration, and its pharmacokinetics were dose-proportional.

| Dose Level (mg/day) | Cmax (ng/mL) | AUC0-24h (µg·h/mL) |

| 300 | 2,330 | 43.0 |

Data presented as mean values at steady state.

Safety and Tolerability

The maximum tolerated dose (MTD) was determined to be 350 mg once daily. The most common dose-limiting toxicity was Grade 3 QTc prolongation. The most frequent treatment-emergent adverse event was nausea.[8]

Clinical Activity

Modest clinical activity was observed, with one patient with breast cancer achieving a partial response and 38.6% of patients having stable disease. Pharmacodynamic studies confirmed dose- and exposure-dependent p53 induction in both tumor and surrogate tissues.[8]

Experimental Protocols

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: After 24 hours, treat cells with various concentrations of JNJ-26854165 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression model.

Western Blot Analysis

-

Cell Lysis: Treat cells with JNJ-26854165 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-HDM2, anti-p21, anti-ABCA1, anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment: Treat cells with JNJ-26854165 for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Conclusion

JNJ-26854165 (this compound) is a novel anti-cancer agent with a dual mechanism of action, targeting both the p53-HDM2 pathway and intracellular cholesterol transport. Its ability to induce apoptosis in both p53 wild-type and mutant cancer cells makes it an interesting candidate for further investigation. While the Phase 1 clinical trial demonstrated modest single-agent activity and a dose-limiting QTc prolongation, the preclinical data suggest potential for combination therapies and in specific cancer types. This technical guide provides a comprehensive summary of the key data and methodologies associated with the discovery and development of JNJ-26854165, serving as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation … [ouci.dntb.gov.ua]

- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]

Investigating the Role of Serdemetan in Apoptosis Induction: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serdemetan (also known as JNJ-26854165) is a small molecule tryptamine derivative initially developed as a p53 activator.[1] Its primary mechanism was thought to be the antagonism of the Human Double Minute-2 (HDM2/MDM2) E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor.[2][3] By inhibiting the interaction between the MDM2-p53 complex and the proteasome, this compound stabilizes and activates p53, restoring its ability to induce apoptosis in cancer cells.[4][5] However, extensive research has revealed a more complex pharmacological profile. This compound demonstrates potent anti-proliferative and apoptosis-inducing activity in a wide array of tumor models, including those with mutant or null p53 status, pointing to p53-independent mechanisms of action.[1][6] These alternative pathways include the disruption of cholesterol transport through the degradation of the ABCA1 transporter and the antagonism of the MDM2-HIF1α axis, which impacts tumor metabolism and angiogenesis.[7][8] This guide provides a comprehensive technical overview of this compound's mechanisms, quantitative efficacy data, and detailed experimental protocols for its investigation.

Introduction

The p53 tumor suppressor protein is a cornerstone of the cellular defense system against oncogenic transformation. In response to cellular stress, such as DNA damage, p53 orchestrates a transcriptional program that can lead to cell cycle arrest, senescence, or apoptosis.[3] The E3 ubiquitin ligase MDM2 is the principal negative regulator of p53; it binds to p53, inhibits its transcriptional activity, and targets it for proteasomal degradation.[9] In many cancers where p53 itself is not mutated, the pathway is often inactivated by the overexpression of MDM2.[8][9] This makes the disruption of the p53-MDM2 interaction a highly attractive strategy for cancer therapy.

This compound emerged from efforts to identify small molecules capable of reactivating the p53 pathway.[1] While it functions as a potent p53 activator, its ability to induce cell death irrespective of p53 status has broadened its therapeutic potential and prompted deeper investigation into its multifaceted mechanisms.[6][7]

Mechanisms of Action

This compound induces apoptosis through at least three distinct, though potentially interconnected, signaling pathways.

p53-Dependent Apoptosis Induction

In cancer cells with wild-type p53, this compound's primary and originally proposed mechanism involves the stabilization of the p53 protein.[1][10] It is understood to inhibit the association of the MDM2-p53 complex with the proteasome.[2][5] This action prevents p53 degradation, leading to its accumulation in the nucleus.[11] Activated p53 then functions as a transcription factor, upregulating a suite of pro-apoptotic target genes, including PUMA and Bax, which in turn activate the caspase cascade, culminating in programmed cell death.[9][10]

p53-Independent Mechanisms

A significant body of evidence shows that this compound is effective in tumor cells lacking functional p53.[1][12] This has led to the discovery of alternative mechanisms of action.

This compound has been shown to induce the degradation of the ATP-binding cassette subfamily A member-1 (ABCA1), a key transporter involved in cholesterol efflux.[7] This leads to the intracellular accumulation of cholesterol within endosomes, mimicking the phenotype of Tangier disease.[7] The resulting disruption of lipid homeostasis and cellular stress is sufficient to trigger apoptosis, independent of p53. This finding suggests that cholesterol transport pathways may be a novel therapeutic target in cancers like mantle cell lymphoma and multiple myeloma.[7]

Under hypoxic conditions, common in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF1α) is stabilized, in part through its interaction with MDM2.[8] HIF1α drives the expression of genes involved in angiogenesis (e.g., VEGF) and glycolysis, promoting tumor survival.[8][13] this compound disrupts the MDM2-HIF1α complex, leading to the degradation of HIF1α and a subsequent decrease in its downstream targets.[8] This impairs the tumor's ability to generate blood vessels and utilize glucose, ultimately reducing cell survival and contributing to apoptosis, again in a p53-independent manner.[8]

Quantitative Efficacy Data

This compound has demonstrated a broad range of activity across numerous cancer cell lines and in vivo models.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of this compound varies by cell type and p53 status, though it retains potent activity in many p53-mutant lines.

| Cell Line Category | Cell Line | p53 Status | IC50 (µM) | Incubation Time | Reference |

| Leukemia | OCI-AML-3 | Wild-Type | 0.24 | 72h | [14][15] |

| MOLM-13 | Wild-Type | 0.33 | 72h | [14][15] | |

| NALM-6 | Wild-Type | 0.32 | 72h | [14][15] | |

| ALL Panel (Median) | Mixed | 0.85 | 96h | [1] | |

| Lymphoma/Myeloma | MCL (Range) | Wild-Type | 0.25 - 2.0 | - | [7] |

| MM (Range) | Wild-Type | 1.43 - 2.22 | - | [7] | |

| MCL (Range) | Mutant | 0.83 - 2.23 | - | [7] | |

| MM (Range) | Mutant | 2.37 - 2.48 | - | [7] | |

| Solid Tumors | H460 (NSCLC) | Wild-Type | 3.9 | 48h | [3][12] |

| A549 (NSCLC) | Wild-Type | 8.7 | 48h | [3][12] | |

| HCT116 (Colon) | Wild-Type | 0.97 | 48h | [12] | |

| HCT116 (Colon) | Null | 7.74 | 48h | [12] | |

| GBM2 (Glioblastoma) | - | 0.3 | 96h | [1] | |

| Mouse Embryonic | MEF | p53 +/+ | 3.87 | - | [7] |

| Fibroblasts | MEF | p53 -/- | 19.95 | - | [7] |

In Vivo Efficacy

In vivo studies using xenograft models confirm the anti-tumor activity of this compound.

| Model Type | Dosing Regimen | Key Outcomes | Reference |

| Solid Tumor Xenografts | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival (EFS) distribution in 18 of 37 models. | [1][15] |

| ALL Xenografts | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution in 5 of 7 models; some achieved partial or complete remission. | [1] |

| NSCLC Xenografts (H460 & A549) | 50 mg/kg (with radiation) | Enhanced radiation-induced tumor growth delay. Dose enhancement factors of 1.9 (H460) and 1.6 (A549). | [12][16] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound. Researchers should optimize these based on their specific cell lines and equipment.

Cell Viability and Proliferation Assay (WST-1/MTT)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

-

Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.

-

Incubation: Incubate for 1-4 hours. For MTT, a solubilization step is required after this incubation.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for Pathway Analysis

This protocol is used to detect changes in the expression levels of key proteins like p53, MDM2, and p21.

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, MDM2, p21, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify bands relative to a loading control like GAPDH or β-actin.[17]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture and treat cells with this compound as desired.

-

Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Co-Immunoprecipitation for MDM2-p53 Interaction

This protocol assesses the physical interaction between MDM2 and p53 proteins within the cell.

-

Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-MDM2) overnight at 4°C. A control IP with a non-specific IgG is crucial.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Detection: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-p53).[18]

Conclusion

This compound is a potent anti-cancer agent that induces apoptosis through a sophisticated and dualistic mechanism of action. While its ability to reactivate the p53 pathway by stabilizing p53 provides a clear rationale for its use in p53 wild-type tumors, its significant p53-independent activities make it a promising candidate for a much broader range of malignancies. The discoveries of its roles in disrupting cholesterol homeostasis and antagonizing the MDM2-HIF1α axis have unveiled novel therapeutic vulnerabilities in cancer cells. This technical guide provides researchers with the foundational knowledge and methodologies required to further explore the complex biology of this compound and its potential in drug development.

References

- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. agouti-related-protein.com [agouti-related-protein.com]

- 4. qeios.com [qeios.com]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Inhibition of the p53 E3 Ligase HDM-2 Induces Apoptosis and DNA Damage-Independent p53 Phosphorylation in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase inhibitors modulate the p53/HDM2 pathway and enhance chemotherapy-induced apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the p53-Independent Activities of Serdemetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdemetan (JNJ-26854165) is a small molecule, tryptamine derivative initially developed as an antagonist of the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][2][3] The primary rationale was to disrupt the MDM2-p53 interaction, thereby preventing the degradation of the p53 tumor suppressor protein and reactivating its apoptotic functions in cancer cells with wild-type p53.[3][4][5] However, a growing body of preclinical evidence has revealed that this compound exerts significant anticancer effects through mechanisms that are independent of p53 status.[1][3][6] These findings have broadened the potential therapeutic applications of this compound to include tumors with mutant or null p53, which are notoriously difficult to treat.

This technical guide provides an in-depth exploration of the core p53-independent mechanisms of this compound, presenting key experimental data, detailed protocols, and visual representations of the signaling pathways involved.

Core p53-Independent Mechanisms of Action

This compound's ability to act in the absence of functional p53 stems from MDM2's role in regulating numerous other proteins involved in diverse cellular functions beyond p53.[1][7]

Antagonism of the Mdm2-HIF1α Axis and Inhibition of Glycolysis

A pivotal p53-independent mechanism of this compound involves its disruption of the Mdm2-Hypoxia Inducible Factor 1α (HIF1α) axis.[1][2] In hypoxic tumor microenvironments, HIF1α is a critical transcription factor that promotes angiogenesis and metabolic adaptation, primarily through glycolysis.[1][2] Mdm2 can form a complex with HIF1α, stabilizing it and enhancing its transcriptional activity.[2]

This compound intervenes by antagonizing the Mdm2-HIF1α interaction. This leads to the destabilization and subsequent decrease in HIF1α protein levels. The reduction in HIF1α results in the downregulation of its target genes, including Vascular Endothelial Growth Factor (VEGF) and key glycolytic enzymes like enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1).[1][2] This effect has been observed in glioblastoma cell lines regardless of their p53 status and contributes to decreased cell survival under hypoxic conditions.[1][2]

Inhibition of Cholesterol Transport via ABCA1 Degradation

Studies in multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines have uncovered an HDM2-independent mechanism involving the disruption of cholesterol trafficking.[6] this compound was found to induce the accumulation of cholesterol within cytoplasmic vesicles, a phenotype reminiscent of lysosomal storage diseases like Niemann-Pick disease type C.[6]

This effect is linked to the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux. While this compound treatment initially increases ABCA1 transcription, it ultimately leads to a rapid, post-translational depletion of the ABCA1 protein.[6] The loss of ABCA1 impairs cholesterol transport, leading to its intracellular accumulation and contributing to cell death. This activity was observed in cells with both wild-type and mutant p53, with experiments in p53 and HDM2 knockout mouse embryonic fibroblasts (MEFs) confirming that HDM2 is dispensable for this action.[6]

Radiosensitizing Effects

This compound has demonstrated potential as a radiosensitizer in both p53 wild-type and p53-null human cancer cell lines.[8][9] While the effect is more pronounced in p53 wild-type cells, this compound still inhibits clonogenic survival and enhances the efficacy of radiation in p53-null HCT116 cells.[8][9][10] This radiosensitization is associated with the induction of G2/M cell cycle arrest.[8][9] Furthermore, this compound inhibits the proliferation, migration, and capillary tube formation of endothelial cells, suggesting an anti-angiogenic effect that can contribute to radiosensitization.[8][9]

Quantitative Data

The following tables summarize the quantitative effects of this compound across various cell lines, highlighting its activity irrespective of p53 status.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| H460 | Lung Cancer | Wild-Type | 3.9 | [10] |

| A549 | Lung Cancer | Wild-Type | 8.7 | [10] |

| HCT116 | Colon Cancer | Wild-Type | 0.97 | [10] |

| HCT116 | Colon Cancer | Null | 7.74 | [10] |

| OCI-AML-3 | Leukemia | Wild-Type | 0.24 | [4][5] |

| MOLM-13 | Leukemia | Wild-Type | 0.33 | [4][5] |

| JeKo-1 | Mantle Cell Lymphoma | Wild-Type | ~0.25 - 2.0 | [6] |

| MAVER-1 | Mantle Cell Lymphoma | Mutant | ~0.83 - 2.23 | [6] |

| U266 | Multiple Myeloma | Mutant | ~2.37 - 2.48 | [6] |

| p53-/- MEFs | Mouse Embryonic Fibroblast | Null | 19.95 | [6] |

| p53-/-HDM2-/- MEFs | Mouse Embryonic Fibroblast | Null | 19.62 |[6] |

Table 2: Effect of this compound on HIF1α and Downstream Target Protein Levels in Glioblastoma Cells Under Hypoxia

| Cell Line | p53 Status | Treatment | HIF1α Level | VEGF Level | Glycolytic Enzyme Levels | Reference |

|---|---|---|---|---|---|---|

| U87 | Wild-Type | This compound | Decreased | Decreased | Decreased | [1][2] |

| SF767 | Wild-Type | This compound | Decreased | Decreased | Decreased | [1][2] |

| U373 | Non-functional | This compound | Decreased | Decreased | Decreased | [1][2] |

(Glycolytic enzymes measured include enolase, phosphoglycerate kinase1/2, and glucose transporter 1)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability and Proliferation (IC50 Determination)

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT116 p53-WT and p53-null) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent like CellTiter-Glo®.

-

Data Analysis: Absorbance or luminescence is read using a plate reader. The results are normalized to the DMSO control, and IC50 values are calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the changes in protein levels (e.g., HIF1α, VEGF, ABCA1) following this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured in larger format dishes (e.g., 6- or 10-cm) and treated with this compound or DMSO at the desired concentration and duration. For hypoxia experiments, cells are placed in a hypoxic chamber (e.g., 1% O2).

-

Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., anti-HIF1α, anti-VEGF, anti-ABCA1, anti-β-actin as a loading control) overnight at 4°C.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels.

-

Clonogenic Survival Assay

-

Objective: To assess the long-term effect of this compound, alone or with radiation, on the ability of a single cell to form a colony.

-

Methodology:

-

Cell Seeding: A known number of cells (e.g., 200-1000) is seeded into 6-well plates.

-

Treatment: After adherence, cells are treated with this compound for a defined period (e.g., 24 hours). For radiosensitization studies, cells are irradiated (e.g., 2-8 Gy) during or after drug exposure.

-

Colony Formation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days until visible colonies (typically >50 cells) are formed.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is counted.

-

Data Analysis: The plating efficiency and surviving fraction are calculated. For radiosensitization, a dose enhancement factor (DEF) can be determined.

-

Conclusion

The anticancer activity of this compound is not solely dependent on the p53 status of tumor cells. Compelling evidence demonstrates its ability to exert potent cytotoxic and cytostatic effects through distinct p53-independent pathways. By disrupting the Mdm2-HIF1α axis, this compound can cripple the metabolic and angiogenic adaptations of cancer cells in hypoxic environments. Furthermore, its ability to induce the degradation of the ABCA1 cholesterol transporter represents a novel mechanism of action that is also independent of HDM2. These findings, supported by radiosensitizing effects observed in p53-null cells, underscore the potential of this compound as a therapeutic agent for a wider range of malignancies than initially anticipated, including those that have lost or mutated the critical p53 tumor suppressor. Further research into these p53-independent functions will be vital for optimizing its clinical development and identifying patient populations most likely to benefit.

References

- 1. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]

- 2. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Early Research Findings on Serdemetan in Leukemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Serdemetan (formerly JNJ-26854165), a small molecule inhibitor investigated for its therapeutic potential in various leukemia models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action and experimental workflows.

Introduction

This compound is a novel tryptamine derivative initially developed as an activator of the p53 tumor suppressor protein.[1] Its primary proposed mechanism of action involved the antagonism of the E3 ubiquitin ligase, human double minute 2 (HDM2), leading to p53 stabilization and the induction of apoptosis in cancer cells.[2][3] However, subsequent research has revealed a more complex pharmacological profile, with evidence of both p53-dependent and independent anti-leukemic activity.[1][4] This guide focuses on the foundational preclinical studies that have characterized the effects of this compound in acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myeloid leukemia (CML) models.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound have been quantified across various leukemia cell lines and primary patient samples. The following tables summarize the key findings from these early studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | p53 Status | IC50 (µM) | Exposure Time (hours) | Citation |

| OCI-AML-3 | AML | Wild-type | 0.24 | 72 | [2][3] |

| MOLM-13 | AML | Wild-type | 0.33 | 72 | [2][3] |

| NALM-6 | B-cell ALL | Wild-type | 0.32 | 72 | [2][3] |

| REH | B-cell ALL | Wild-type | 0.44 | 72 | [2][3] |

| ALL Cell Line Panel (Median) | ALL | Not Specified | 0.85 | 96 | [1][5] |

| K562 | CML (blast crisis) | Mutant | 1.54 | 72 | [4] |

| K562/G (Imatinib-resistant) | CML (blast crisis) | Mutant | 1.67 | 72 | [4] |

Table 2: Activity of this compound in Primary Leukemia Cells and In Vivo Models

| Model | Leukemia Type | Endpoint | Key Finding | Citation |

| Primary CML Cells (BCR/ABL positive) | CML | Cell Viability | 32.9% reduction in viability with 2 µM this compound for 72h | [4] |

| Primary CML Cells (AP/BP) | CML | Cell Viability | 23.4% reduction in viability with 2 µM this compound for 72h | [4] |

| ALL Xenografts | ALL | Event-Free Survival (EFS) | Significant difference in EFS in 5 of 7 (71%) evaluable xenografts | [1][2][3] |

| ALL Xenografts | ALL | Objective Response | Partial or complete response in 2 of 7 evaluable xenografts | [1][5] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vitro Cell-Based Assays

-

Cell Lines and Culture: Leukemia cell lines (e.g., OCI-AML-3, MOLM-13, NALM-6, REH, K562) were maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS).[2][3]

-

Cell Viability Assay: Cells were seeded in 96-well plates and treated with escalating concentrations of this compound (typically ranging from 0 to 10 µM) for 48 to 96 hours.[1][2][4] Cell viability was assessed using methods such as the WST-1 assay or trypan blue exclusion.[6][7] The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

-

Apoptosis Assays: Apoptosis was evaluated by measuring the activation of caspase-3 and by staining with Annexin-V.[6]

-

Cell Cycle Analysis: Cells were treated with this compound for 48 hours, and the cell cycle distribution was analyzed by flow cytometry.[6]

-

Western Blotting: To determine the effect of this compound on protein expression, cells were treated with the compound, and whole-cell lysates were subjected to SDS-PAGE and immunoblotting for proteins of interest, including p53, HDM2, p21, and BCR/ABL.[2][4][6]

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice, such as CB17SC scid-/- or non-obese diabetic (NOD)/scid-/- mice, were used for the propagation of human leukemia xenografts.[1]

-

Tumor Implantation: Human leukemia cells were inoculated intravenously to establish disseminated disease models.[1]

-

Drug Administration: this compound was formulated for oral administration. A common dosage used was 20 mg/kg, administered daily by oral gavage for 5 days, with the cycle repeated for several weeks.[1][2][3]

-

Efficacy Evaluation: Antitumor efficacy was assessed by monitoring event-free survival and by measuring the percentage of human CD45-positive cells in the peripheral blood or bone marrow of the mice.[1]

Signaling Pathways and Mechanisms of Action

This compound's anti-leukemic effects are mediated through multiple signaling pathways. The following diagrams illustrate the key proposed mechanisms.

p53-Dependent Pathway

In leukemia cells with wild-type p53, this compound was initially proposed to function as an HDM2 antagonist. By inhibiting HDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53, which in turn transcriptionally activates target genes like CDKN1A (encoding p21), resulting in cell cycle arrest and apoptosis.[2][3]

Caption: this compound's p53-dependent mechanism of action.

p53-Independent and Novel Mechanisms

Further research has demonstrated that this compound is also active in p53-mutant or null leukemia cells, indicating the existence of p53-independent mechanisms of action.[1][4]

One such mechanism involves the induction of S-phase delay and upregulation of E2F1 expression, leading to apoptosis in p53 mutant cells.[2][3] In CML models, this compound has been shown to promote the proteasomal degradation of the oncoprotein BCR/ABL, even in cells harboring the T315I mutation which confers resistance to imatinib.[4] More recent studies have also proposed a novel mechanism where this compound inhibits cholesterol transport and induces the degradation of the cholesterol transporter ABCA1, leading to cell death.[6] Additionally, this compound has been found to antagonize the Mdm2-HIF1α axis, resulting in decreased levels of glycolytic enzymes.[8]

Caption: Overview of this compound's p53-independent mechanisms.

Experimental Workflow Overview

The preclinical evaluation of this compound in leukemia models typically followed a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

References

- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The novel anticancer agent JNJ-26854165 is active in chronic myeloid leukemic cells with unmutated BCR/ABL and T315I mutant BCR/ABL through promoting proteosomal degradation of BCR/ABL proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Strategy: Tryptamine Derivatives as Potent p53 Activators in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in over half of all human cancers, presents a significant challenge in oncology. Consequently, the reactivation of p53 function has emerged as a promising therapeutic strategy. This technical guide delves into the discovery and characterization of a novel class of small molecules—tryptamine derivatives—that have shown considerable promise as activators of the p53 pathway. At the forefront of this class is the compound JNJ-26854165, also known as serdemetan, which has demonstrated potent anti-cancer activity in both preclinical and early clinical settings. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways associated with these groundbreaking compounds.

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of tryptamine derivatives, particularly JNJ-26854165 (this compound), has been quantified across a diverse panel of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds, offering a comparative look at their potency in cells with varying p53 status.

Table 1: Anti-proliferative Activity (IC50) of JNJ-26854165 (this compound) in Hematological Malignancies

| Cell Line | Cancer Type | p53 Status | IC50 (µM) at 72h |

| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Wild-Type | 0.24 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | 0.33 |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.32 |

| REH | B-cell Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.44 |

| K562 | Chronic Myeloid Leukemia (CML) | Mutant | 1.54 |

| K562/G | Imatinib-resistant CML | Mutant | 1.67 |

| 32D-BCR/ABL | Murine Leukemia | Wild-Type | 0.46 |

| 32D-BCR/ABL-T315I | Murine Leukemia (Imatinib-resistant) | Wild-Type | 0.50 |

| MCL Cells | Mantle Cell Lymphoma | Wild-Type | 0.25 - 2 |

| MM Cells | Multiple Myeloma | Wild-Type | 1.43 - 2.22 |

| MCL Cells | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 |

| MM Cells | Multiple Myeloma | Mutant | 2.37 - 2.48 |

Table 2: Anti-proliferative Activity (IC50) of JNJ-26854165 (this compound) in Solid Tumors

| Cell Line Panel | Cancer Type | Median IC50 (µM) at 96h |

| PPTP Cell Lines | Various Pediatric Cancers | 1.8 |

| ALL Cell Lines | Acute Lymphoblastic Leukemia | 0.85 |

| Rhabdomyosarcoma | Rhabdomyosarcoma | 5.7 |

Core Experimental Protocols

The characterization of tryptamine derivatives as p53 activators relies on a suite of standardized and robust experimental protocols. The following sections detail the methodologies for key assays cited in the development of these compounds.

Cell Viability and Proliferation Assays (MTT/MTS Assay)

Objective: To determine the effect of tryptamine derivatives on the metabolic activity and proliferation of cancer cells and to calculate IC50 values.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the tryptamine derivative (e.g., JNJ-26854165) for a specified duration (e.g., 72 or 96 hours).

-

Reagent Incubation:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well and incubated for 1-4 hours. The MTS is reduced to a soluble formazan product.

-

-

Data Acquisition:

-

MTT Assay: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm.

-

MTS Assay: The absorbance of the soluble formazan is measured directly at a wavelength of 490 nm.

-

-

Analysis: The absorbance values are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with tryptamine derivatives.

Methodology:

-

Cell Treatment: Cells are treated with the compound of interest for a specified time.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-negative cells: Live cells.

-

-

Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induction.

Protein Expression Analysis (Western Blotting)

Objective: To investigate the effect of tryptamine derivatives on the expression levels of key proteins in the p53 signaling pathway (e.g., p53, p21, MDM2, E2F1).

Methodology:

-

Cell Lysis: Following treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To measure the changes in mRNA levels of p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA, NOXA) upon treatment with tryptamine derivatives.

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA templates using reverse transcriptase.

-

Real-Time PCR: The cDNA is used as a template for quantitative real-time PCR (qPCR) with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

-

Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of tryptamine derivatives and a typical experimental workflow for their discovery.

Understanding the pharmacodynamics of Serdemetan in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdemetan (also known as JNJ-26854165) is a novel, orally bioavailable small molecule that has been investigated for its potential as an antineoplastic agent.[1][2] Initially developed as a p53 activator, its primary mechanism of action was proposed to be the inhibition of the human double minute 2 (HDM2) protein, a critical negative regulator of the p53 tumor suppressor.[3][4] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity across a range of cancer models, including both p53 wild-type and mutant cell lines, suggesting a complex and multifaceted mechanism of action.[5][6] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.

Core Mechanism of Action

p53-Dependent Pathway

In cancer cells with wild-type p53, the tumor suppressor's function is often inhibited by overexpression of the MDM2 oncoprotein.[7] MDM2, an E3 ubiquitin ligase, binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, thereby suppressing its ability to induce cell cycle arrest and apoptosis.[7][8][9][10]

This compound acts as an antagonist of the MDM2 ubiquitin ligase.[8][11] It disrupts the interaction between MDM2 and p53, which prevents the proteasomal degradation of p53.[1][8] This leads to the accumulation of p53 protein in the nucleus, restoring its transcriptional activity and downstream signaling, which can result in cell cycle arrest and apoptosis in tumor cells.[1][2]

p53-Independent Mechanisms

Interestingly, this compound has demonstrated efficacy in tumor models with mutant or null p53 status, indicating the existence of p53-independent mechanisms of action.[4][5][12]

One such mechanism involves the MDM2-HIF1α axis.[13] MDM2 can stabilize the hypoxia-inducible factor 1-alpha (HIF1α), a key transcription factor in tumor survival, angiogenesis, and metabolism.[13] this compound has been shown to disrupt the MDM2-HIF1α interaction, leading to decreased HIF1α levels and a subsequent reduction in its downstream targets, such as VEGF and various glycolytic enzymes.[13] This effect was observed in glioblastoma cells regardless of their p53 status.[13]

Another identified p53-independent mechanism is the inhibition of cholesterol transport.[5] this compound was found to induce turnover of the ATP-binding cassette transporter A1 (ABCA1), a key cholesterol efflux regulator, leading to intracellular cholesterol accumulation and ultimately, cell death.[5]

In Vitro Pharmacodynamics

This compound has demonstrated potent anti-proliferative and cytotoxic activity in a wide array of human cancer cell lines in vitro.

Anti-proliferative Activity

The compound induces cell death and inhibits proliferation in both hematological and solid tumor cell lines.[5][11][12] Notably, the panel of acute lymphoblastic leukemia (ALL) cell lines showed particular sensitivity.[12]

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [11] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [11] |

| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [11] |

| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [11] |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [14] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [14] |

| HCT116 | Colorectal Cancer | Wild-Type | Not specified | [14] |

| HCT116 | Colorectal Cancer | Null | Not specified | [14] |

| MAVER-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | [5] |

| JeKo-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | [5] |

| MM.1S | Multiple Myeloma | Wild-Type | ~1.43-2.22 | [5] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines.

Cell Cycle Effects

Studies have shown that this compound can induce cell cycle arrest. In many cell lines, treatment leads to an S-phase arrest.[5][6][11] However, in some contexts, such as in combination with radiation in H460 and A549 cells, a G2/M cell cycle arrest has been observed.[14]

Radiosensitizing Effects

This compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical models.[8][14] This effect is associated with an increased expression of p53 and its downstream target p21, as well as the induction of G2/M cell cycle arrest.[14]

| Cell Line | This compound Concentration (µM) | Sensitivity-Enhancement Ratio (SER) | Reference |

| H460 | 0.25 | 1.18 | [14][15] |

| A549 | 5 | 1.36 | [14][15] |

Table 2: Radiosensitizing Effects of this compound in Human Cancer Cell Lines.

In Vivo Pharmacodynamics

The anti-tumor activity of this compound has been confirmed in various preclinical xenograft models.

Xenograft Studies

In vivo studies using mice bearing human tumor xenografts have demonstrated significant anti-tumor efficacy.[11][12] this compound, typically administered orally, led to significant differences in event-free survival (EFS) distribution compared to control groups in a substantial portion of both solid tumor and ALL xenografts.[11][12] Objective responses, including partial and complete responses, were observed in xenografts with both wild-type and mutant p53.[12]

| Xenograft Model | Tumor Type | p53 Status | Dosing Regimen | Outcome | Reference |

| Solid Tumors (18 of 37 models) | Various | Both WT and Mutant | 20 mg/kg, p.o., daily for 5 days, repeated | Significant difference in EFS distribution | [11][12] |

| ALL (5 of 7 models) | Acute Lymphoblastic Leukemia | Both WT and Mutant | 20 mg/kg, p.o., daily for 5 days, repeated | Significant difference in EFS distribution | [11][12] |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | Dose enhancement factor of 1.9 with radiation | [14][15] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | Dose enhancement factor of 1.6 with radiation | [14][15] |

Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models.

Experimental Protocols

Cell Viability Assay (General Protocol)

-

Cell Culture: Cancer cell lines are maintained in an appropriate medium (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics in a humidified incubator at 37°C and 5% CO2.[11]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[11][13]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as WST-1 or MTS, or by staining with methylene blue.[5][13] The absorbance is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Western Blotting

-

Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, p21, HIF1α, GAPDH).[11][13] This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Models: Immunocompromised mice, such as CB17SC scid-/- or BALB/c nu/nu mice, are commonly used.[4][11] All procedures are conducted under approved institutional animal care and use committee protocols.[4]

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.[4]

-

Treatment: Once tumors reach a specified volume, mice are randomized into control and treatment groups.[4] this compound is formulated (e.g., in 20% hydroxypropyl-β-cyclodextrin) and administered, typically via oral gavage, at a specified dose and schedule.[4][11]

-

Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.

-

Data Analysis: Efficacy is determined by comparing the tumor growth in the treated group to the control group. Key metrics include tumor growth delay, event-free survival (EFS), and the number of objective responses (partial or complete regression).[4]

Conclusion